Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside is a complex organic compound that belongs to the class of beta-D-glucosides. This compound features a unique spirocyclic structure, which includes a beta-D-glucopyranoside moiety linked to a spirodecene derivative. The presence of the methoxy and dimethylphenyl groups enhances its chemical properties and potential biological activities.
Spirotetramat acts as a Group 23 insecticide by disrupting molting in susceptible insects. It specifically targets a chloride channel protein located in the insect's gut, leading to a dysregulation of ion balance and ultimately death. The presence of the beta-D-glucopyranoside moiety is believed to contribute to the slow mode of action of spirotetramat, making it less toxic to beneficial insects compared to some other insecticides.
Research suggests that BYI08330 is a major transformation product of spirotetramat in soil and water []. Studies have investigated the degradation rates and pathways of BYI08330 in these environments [, ].
Some scientific research has investigated the potential biological effects of BYI08330 on non-target organisms, such as beneficial insects and aquatic life [, ].
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside exhibits potential biological activities, particularly in relation to glucose metabolism. Its interaction with glucose transporters suggests a role in modulating glucose absorption, which could have implications for diabetes management. Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant activities.
The synthesis of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside typically involves:
The compound has potential applications in:
Studies on the interactions of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside with various biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with glucose transporters and enzymes involved in carbohydrate metabolism.
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside can be compared with several related compounds:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
Benzyl beta-D-glucopyranoside | Benzyl group | Modulates glucose absorption | Higher affinity for SGLT1 |
Octyl beta-D-glucopyranoside | Octyl group | Surfactant properties | Unique hydrophobic character |
Methyl beta-D-glucopyranoside | Methyl group | Experimental drug candidate | Lower molecular weight |
Each of these compounds shares similarities in their glucopyranoside structure but differs significantly in their substituents and resulting biological activities, highlighting the uniqueness of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside due to its complex spirocyclic structure and specific functional groups.
Environmental Hazard